Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-
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Overview
Description
Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, also known as BHMM, is a chemical compound that has been extensively studied in scientific research. BHMM is a derivative of pentanamide and contains a phenyl ring with a hydroxy and methoxy group attached to it. This compound has been synthesized and studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- is not fully understood, but it is thought to work by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has also been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical And Physiological Effects
Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models. Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized and purified using standard techniques, making it readily available for use in research. However, Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- and its potential side effects.
Future Directions
There are several future directions for research on Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-. One potential avenue of research is to investigate its potential use as a chemopreventive agent in humans. Additionally, more research is needed to fully understand the mechanism of action of Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- and its potential side effects. Finally, Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- could be further modified to improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesis Methods
Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- can be synthesized using various methods, including the reaction of pentanamide with 4-hydroxy-3-methoxybenzyl chloride in the presence of a base. The reaction yields Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- as a white crystalline solid with a high melting point. The purity of the compound can be confirmed using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Scientific Research Applications
Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases. Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has also been studied for its potential use as a chemopreventive agent due to its ability to inhibit the growth of cancer cells.
properties
CAS RN |
105026-92-4 |
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Product Name |
Benzenepentanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- |
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-5-phenylpentanamide |
InChI |
InChI=1S/C19H23NO3/c1-23-18-13-16(11-12-17(18)21)14-20-19(22)10-6-5-9-15-7-3-2-4-8-15/h2-4,7-8,11-13,21H,5-6,9-10,14H2,1H3,(H,20,22) |
InChI Key |
JKOZLXNERUIICC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCCCC2=CC=CC=C2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCCCC2=CC=CC=C2)O |
Other CAS RN |
105026-92-4 |
synonyms |
N-VANILLYL-5-PHENYLBUTYRAMIDE |
Origin of Product |
United States |
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